2-Methyl-5-(trifluoromethyl)pyridine

Catalog No.
S737756
CAS No.
31181-54-1
M.F
C7H6F3N
M. Wt
161.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(trifluoromethyl)pyridine

CAS Number

31181-54-1

Product Name

2-Methyl-5-(trifluoromethyl)pyridine

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

InChI

InChI=1S/C7H6F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h2-4H,1H3

InChI Key

ZBCOTWQYKCHKQK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(F)(F)F

Canonical SMILES

CC1=NC=C(C=C1)C(F)(F)F

Organic Synthesis:

The presence of the trifluoromethyl group (-CF3) in 2-M-5-TMPy makes it a valuable building block for organic synthesis due to its electron-withdrawing nature. This property can influence the reactivity of neighboring functional groups, facilitating the introduction of desired functionalities in the molecule. For instance, studies have shown the utilization of 2-M-5-TMPy in the synthesis of novel heterocyclic compounds with potential applications in drug discovery [].

Medicinal Chemistry:

The combined features of the pyridine ring and the trifluoromethyl group in 2-M-5-TMPy have led to investigations of its potential biological activities. Studies have explored its potential as an inhibitor of enzymes involved in various diseases, including cancer and neurodegenerative disorders [, ]. However, further research is needed to fully understand its efficacy and safety profile in these contexts.

Material Science:

The aromatic nature and specific functionalities of 2-M-5-TMPy suggest potential applications in material science. Research has explored its incorporation into polymers to improve their thermal stability and other properties []. However, further studies are needed to fully understand its viability and effectiveness in these applications.

Coordination Chemistry:

The nitrogen atom in 2-M-5-TMPy can act as a Lewis base, forming coordination complexes with metal ions. This property has been explored in the development of new catalysts for various chemical reactions []. However, more research is required to understand the specific catalytic activity and potential applications of these complexes.

2-Methyl-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring with a methyl group at the second position and a trifluoromethyl group at the fifth position. Its molecular formula is C7H6F3NC_7H_6F_3N and it has a molecular weight of 161.12 g/mol . The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, making them more effective in various applications.

The chemical behavior of 2-Methyl-5-(trifluoromethyl)pyridine is influenced by its functional groups. It can undergo various reactions typical of pyridine derivatives, including:

  • Electrophilic Substitution: The electron-withdrawing trifluoromethyl group can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl halides.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reaction conditions.

The synthesis of 2-Methyl-5-(trifluoromethyl)pyridine can be achieved through several methods:

  • Direct Trifluoromethylation: Utilizing trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group into substituted pyridines.
  • Vapor-Phase Reaction: A method involving the simultaneous vapor-phase reaction of precursors, which has shown advantages in producing trifluoromethylpyridines efficiently .
  • Nucleophilic Substitution: Starting from 2-methylpyridine and reacting it with suitable electrophiles, such as trifluoroacetic anhydride.

2-Methyl-5-(trifluoromethyl)pyridine finds applications in various fields:

  • Agrochemicals: Used as an intermediate in the synthesis of pesticides and herbicides due to its enhanced activity and stability.
  • Pharmaceuticals: Serves as a building block in the development of drugs, particularly those targeting neurological and metabolic pathways.
  • Material Science: Investigated for use in developing new materials with specific electronic properties owing to its unique structure.

Several compounds share structural similarities with 2-Methyl-5-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylpyridineStructureBasic pyridine structure without fluorination
5-Trifluoromethylpyridin-2(1H)-oneStructureContains a carbonyl group enhancing reactivity
3-Methyl-4-(trifluoromethyl)pyridineStructureDifferent substitution pattern affecting properties
2,6-Dimethyl-4-(trifluoromethyl)pyridineStructureAdditional methyl group providing steric hindrance

Uniqueness

The unique combination of a methyl group and a trifluoromethyl group at specific positions on the pyridine ring gives 2-Methyl-5-(trifluoromethyl)pyridine distinct chemical properties and biological activities compared to its analogs. Its applications in agrochemicals and pharmaceuticals highlight its significance in synthetic chemistry.

Traditional Synthesis Routes

Halogenation and Trifluoromethylation Strategies

The traditional synthesis of 2-methyl-5-(trifluoromethyl)pyridine predominantly relies on halogenation and subsequent trifluoromethylation strategies that have been established since the mid-20th century. The most widely employed approach involves the vapor-phase reaction of 2-methylpyridine (2-picoline) with chlorine and anhydrous hydrogen fluoride at elevated temperatures ranging from 300 to 600 degrees Celsius in the presence of metal fluoride catalysts [1] [2].

The fundamental mechanism proceeds through initial chlorination of the methyl group of 2-picoline to form the corresponding trichloromethyl intermediate, followed by fluorination to yield the desired trifluoromethyl product [1] [3]. This two-step process can be conducted either sequentially or simultaneously, with the simultaneous approach offering operational advantages despite producing some multi-chlorinated by-products [1].

Industrial implementations utilize vapor-phase reactors comprising two distinct phases: a catalyst fluidized-bed phase and an empty phase [1]. In the fluidized-bed phase, fluorination occurs immediately after chlorination of the methyl group, resulting in the formation of 2-(trifluoromethyl)pyridine intermediates [1]. The reaction conditions can be optimized to control the degree of substitution and minimize unwanted side products [4].

Temperature control represents a critical parameter in these traditional routes. Research has demonstrated that reactions conducted at 350-360 degrees Celsius yield approximately 71.3 percent of the desired trifluoromethylpyridine products, with 11.1 percent chloro(trifluoromethyl)pyridine derivatives and 2.4 percent dichloro(trifluoromethyl)pyridine compounds [4]. Higher temperatures of 450 degrees Celsius shift the product distribution to favor more highly substituted derivatives [4].

The liquid-phase alternative to vapor-phase synthesis involves the treatment of trichloromethylpyridine compounds with hydrogen fluoride in the presence of catalytic amounts of metal halides under controlled temperature and pressure conditions [5]. This approach offers advantages in terms of energy efficiency and product selectivity, operating at temperatures between 150-190 degrees Celsius with reaction times ranging from 1 to 48 hours [5].

Table 1: Traditional Halogenation-Fluorination Reaction Conditions

SubstrateTemperature (°C)CatalystYield (%)Major Products
2-Picoline350-360Metal fluoride71.32-Trifluoromethylpyridine
2-Picoline450Metal fluoride62.2Chloro-trifluoromethylpyridine
Trichloromethylpyridine160-180Iron chloride84.32-Methyl-5-trifluoromethylpyridine

Nitration and Functional Group Interconversion

Traditional nitration approaches for pyridine derivatives present significant challenges due to the electron-deficient nature of the pyridine ring, which renders it less reactive toward electrophilic aromatic substitution reactions compared to benzene analogues [6]. The electron-withdrawing nitrogen atom reduces the nucleophilicity of the ring system, necessitating the use of specialized conditions and reagents [6].

The nitration of pyridine compounds typically employs dinitrogen pentoxide (N2O5) in combination with sodium hydrogen sulfite (NaHSO3) to generate the requisite electrophilic species [7] [8]. This reaction proceeds through the initial formation of N-nitropyridinium nitrate intermediates, which subsequently undergo nucleophilic attack by hydrogen sulfite to form unstable 1,2- and 1,4-dihydropyridine compounds [7]. These intermediates then rearrange to yield the desired nitropyridine products through a regioselective migration of the nitro group [7].

Research has established that the nitration mechanism involves a [9] [5] sigmatropic shift of the nitro group rather than an ion-pair formation pathway [7]. This mechanism has been confirmed through kinetic studies revealing activation parameters of ΔH‡ = 18(1) kcal/mol and ΔS‡ = -5(4) cal/mol/K for the rearrangement process [7]. The reaction rate demonstrates minimal dependence on solvent polarity, supporting the concerted sigmatropic mechanism [7].

Functional group interconversion strategies represent an alternative approach to accessing 2-methyl-5-(trifluoromethyl)pyridine derivatives. These methods involve the transformation of readily available pyridine precursors bearing different functional groups into the desired trifluoromethyl-substituted products [10] [11]. Contemporary research has explored nitrogen-to-carbon atom transmutation reactions, enabling the conversion of pyridine rings to benzene analogues while installing various functional groups [10].

The directed metalation approach offers precise regioselectivity for functional group installation [12]. Pyridines bearing electron-withdrawing substituents such as trifluoromethyl groups can be selectively metalated at specific positions using lithium amides or alkyllithium reagents at low temperatures [12]. Subsequent reaction with appropriate electrophiles provides access to diversely functionalized pyridine derivatives [12].

Table 2: Nitration and Functional Group Conversion Parameters

MethodReagentsTemperature (°C)Time (h)Yield (%)Selectivity
N2O5/NaHSO3Dinitrogen pentoxide251245-60β-position
Directed metalationLithium amides-782-470-85Position-specific
Ring-opening/closingTf2O/electrophile608-1265-75Meta-selective

Recent Advances in Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Modern transition metal catalysis has revolutionized the synthesis of trifluoromethylpyridine derivatives, offering mild reaction conditions, high selectivity, and broad functional group tolerance compared to traditional thermal methods [13] [14]. Palladium-catalyzed trifluoromethylation represents one of the most significant developments in this field, enabling the formation of carbon-trifluoromethyl bonds under relatively mild conditions [15] [16].

The palladium-catalyzed system typically employs triethylsilyl trifluoromethane (TESCF3) as the trifluoromethyl source in combination with potassium fluoride or rubidium fluoride as activating agents [15] [16]. This methodology operates through a classical palladium(0)-palladium(II) catalytic cycle, involving oxidative addition of aryl halides, transmetalation with the in situ generated trifluoromethyl anion, and reductive elimination to form the desired carbon-trifluoromethyl bond [16].

Research has demonstrated that the choice of ligand plays a crucial role in promoting efficient reductive elimination [16]. BrettPhos (L6) has emerged as particularly effective for challenging trifluoromethylation reactions, enabling the conversion of aryl chlorides to their trifluoromethylated analogues with high functional group tolerance [16]. The reaction conditions typically involve temperatures of 60 degrees Celsius in tetrahydrofuran, with reaction times ranging from 4 to 16 hours [16].

Copper-catalyzed trifluoromethylation has gained prominence due to the lower cost and earth-abundance of copper compared to palladium [17]. These reactions typically employ trifluoromethyl copper intermediates generated from various trifluoromethyl sources, including trimethylsilyl trifluoromethane (TMSCF3), sodium trifluoroacetate, and trifluoromethyl sulfonium salts [17]. The copper-catalyzed approach offers particular advantages for the trifluoromethylation of heteroarenes, including pyridine derivatives [17].

Nickel catalysis has emerged as a cost-effective alternative for the trifluoromethylation of pyridine N-oxides [18]. This methodology employs Togni's reagent as the trifluoromethyl source and operates under mild conditions to afford regioselectively trifluoromethylated products [18]. The reaction proceeds through a radical mechanism involving nickel-catalyzed hydrogen atom abstraction followed by trifluoromethyl radical addition [18].

Table 3: Transition Metal-Catalyzed Trifluoromethylation Conditions

Catalyst SystemTrifluoromethyl SourceTemperature (°C)Time (h)Yield (%)Substrate Scope
Pd/BrettPhosTESCF3/KF604-1675-95Aryl chlorides
Cu/PhenanthrolineTMSCF3802-865-85Heteroaryl halides
Ni/LigandTogni's reagent2512-2470-90Pyridine N-oxides

Radical-Based Trifluoromethylation Techniques

Radical-based trifluoromethylation has experienced remarkable advancement through the development of photoredox catalysis, enabling the generation of trifluoromethyl radicals under mild, operationally simple conditions [19] [20] [21]. These methodologies typically employ visible light photocatalysts, such as ruthenium or iridium complexes, to promote single-electron transfer processes that generate the requisite trifluoromethyl radical intermediates [19] [20].

The photoredox approach utilizing trifluoroacetic anhydride represents a particularly significant advancement due to the low cost and ready availability of this trifluoromethyl source [19] [20]. The reaction employs pyridine N-oxide as a co-catalyst to facilitate the decarboxylation of trifluoroacetate radicals to trifluoromethyl radicals [19]. This methodology has been successfully demonstrated on preparative scale, with reactions conducted on 5-gram quantities showing only moderate reduction in isolated yields [19].

Research has established that the mechanism involves initial acylation of pyridine N-oxide with trifluoroacetic anhydride, followed by photoinduced electron transfer from the excited photocatalyst to the acylated species [21]. The resulting radical fragments to generate a carboxyl radical, which rapidly extrudes carbon dioxide to form the trifluoromethyl radical [21]. This radical then adds to electron-rich aromatic systems with high selectivity [21].

A complementary photoredox strategy employs diaryl sulfoxides as mediators for the generation of fluoroalkyl radicals from fluoroalkyl carboxylic acids [20]. This approach enables the direct trifluoromethylation of heteroarenes using trifluoroacetic acid under mild visible light irradiation conditions [20]. The reaction demonstrates broad substrate scope and excellent functional group tolerance [20].

The development of metal-free photoredox systems has further expanded the accessibility of radical trifluoromethylation [22] [23]. These methodologies employ organic photocatalysts such as Eosin Y and operate in environmentally benign ionic liquid solvents [23]. The reactions proceed through free radical mechanisms with excellent regioselectivity and good functional group tolerance [23].

Recent investigations have explored the use of Langlois' reagent (sodium trifluoromethanesulfinate) as a trifluoromethyl radical source under photoredox conditions [22]. This approach enables the trifluoromethylation of pyridones and related heterocycles through a light-promoted innate mechanism that circumvents the need for harsh reaction conditions [22].

Table 4: Radical Trifluoromethylation Methods and Conditions

MethodologyPhotocatalystTrifluoromethyl SourceConditionsYield (%)Scale Demonstrated
Photoredox/Pyridine N-oxideRu(bpy)3Cl2Trifluoroacetic anhydride26W CFL, RT78-945 g
Sulfoxide-mediatedIr(Fppy)3Trifluoroacetic acidBlue LED, RT70-84Laboratory
Metal-freeEosin YTT-CF3+OTf-Blue LED, RT60-85Laboratory
Langlois reagentNoneCF3SO2Na365 nm, RT45-75Laboratory

Industrial-Scale Production Challenges

The industrial-scale production of 2-methyl-5-(trifluoromethyl)pyridine faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [24] [25] [26]. The primary obstacles stem from the harsh reaction conditions required for traditional synthesis methods, the handling of hazardous fluorinating agents, and the need for specialized equipment capable of withstanding corrosive environments [24] [3].

Temperature and pressure requirements represent major engineering challenges in industrial trifluoromethylpyridine synthesis [2] [27]. Traditional vapor-phase reactions necessitate temperatures exceeding 300 degrees Celsius and pressures up to 1200 psig, requiring substantial energy input and specialized reactor designs [2]. These extreme conditions contribute significantly to operational costs and present ongoing maintenance challenges due to equipment degradation [2].

The corrosive nature of hydrogen fluoride and related fluorinating agents demands the use of specialized materials of construction, including nickel alloys, polytetrafluoroethylene-lined vessels, and other fluorine-resistant materials [5] [3]. These material requirements substantially increase capital equipment costs compared to conventional organic synthesis facilities [5]. Additionally, the handling and storage of anhydrous hydrogen fluoride requires extensive safety infrastructure and specialized training for personnel [5].

Process optimization studies have revealed that reaction selectivity remains a persistent challenge in large-scale operations [27] [4]. The formation of multiple regioisomers and by-products necessitates complex separation and purification procedures, reducing overall process efficiency [27]. Research has demonstrated that optimizing reaction temperature, catalyst selection, and feed ratios can improve selectivity, but complete elimination of by-products remains elusive [4].

Economic analysis indicates that raw material costs constitute a significant portion of production expenses [25] [28]. The price volatility of specialized fluorinating reagents and the need for stoichiometric or excess quantities of expensive reagents impact profitability [28]. Furthermore, the limited number of suppliers for certain key reagents creates supply chain vulnerabilities [28].

Continuous flow processing has emerged as a potential solution to some industrial-scale challenges [29] [30]. Flow reactors enable better control of reaction parameters such as temperature, pressure, and residence time, while also facilitating heat and mass transfer [29]. Research has demonstrated that flow conditions can reduce reaction times from hours to minutes while maintaining or improving yields [30]. However, the handling of solids and the potential for fouling remain concerns in flow implementations [30].

Environmental and regulatory considerations add additional complexity to industrial production [31] [32]. Stringent environmental regulations regarding fluorine-containing emissions require sophisticated waste treatment systems [31]. The need for sustainable manufacturing practices has driven research into alternative synthetic approaches that minimize environmental impact [32].

Table 5: Industrial Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssuesImpactMitigation Approaches
Process ConditionsHigh temperature/pressureEnergy costs, equipment wearFlow processing, catalyst optimization
Materials HandlingCorrosive fluorinating agentsEquipment costs, safetySpecialized materials, containment systems
Product SelectivityMultiple regioisomersSeparation costs, yield lossReaction optimization, advanced catalysts
EconomicsRaw material costsProfitability impactAlternative routes, process intensification
EnvironmentalFluorine emissionsRegulatory complianceWaste treatment, green chemistry

The development of more efficient catalytic systems represents a promising avenue for addressing industrial-scale challenges [14] [33]. Research into heterogeneous catalysts that can be easily separated and recycled offers potential cost advantages over homogeneous systems [14]. Additionally, the exploration of alternative trifluoromethylating agents that are less hazardous and more cost-effective continues to be an active area of investigation [33].

Automation and process control technologies have become increasingly important for managing the complexity of industrial trifluoromethylpyridine production [34]. Advanced control systems enable precise management of reaction conditions while minimizing safety risks associated with handling hazardous materials [34]. These technologies also contribute to improved process reproducibility and product quality [34].

Crystallographic Analysis and Bonding Geometry

2-Methyl-5-(trifluoromethyl)pyridine exhibits fundamental structural characteristics typical of substituted pyridines with distinct geometric features influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl substituent. The molecular structure adopts a planar conformation with the pyridine ring maintaining planarity, as commonly observed in similar heterocyclic systems [1] [2].

The pyridine ring geometry features characteristic bond length variations, with the aromatic carbon-nitrogen bonds being shorter than the aromatic carbon-carbon bonds. In related trifluoromethyl-substituted pyridines, the carbon-nitrogen bond lengths typically measure approximately 1.34 angstroms, while the aromatic carbon-carbon bonds average 1.39 angstroms [1]. The trifluoromethyl group attachment to the pyridine ring results in a carbon-carbon bond length of approximately 1.50 angstroms, consistent with single bond character between aromatic and aliphatic carbons [1].

The molecular geometry demonstrates significant influence from the trifluoromethyl substituent, which introduces substantial electron-withdrawing effects through both inductive and resonance mechanisms. This substituent effect manifests in altered bond angles around the attachment site, typically showing deviations from ideal aromatic geometry. The trifluoromethyl group maintains tetrahedral geometry around the central carbon, with carbon-fluorine bond lengths averaging 1.33 angstroms [3].

Geometric ParameterValue (Å or °)Structural Significance
Pyridine C-N bonds1.34Aromatic character
Pyridine C-C bonds1.39Delocalized π-system
C-CF₃ bond1.50Single bond to substituent
C-F bonds1.33Strong electronegativity
Ring planarity deviation<0.05Aromatic stability

The crystal packing arrangement demonstrates hydrogen bonding interactions involving the pyridine nitrogen and aromatic hydrogen atoms. Similar trifluoromethyl-pyridine derivatives exhibit characteristic carbon-hydrogen to nitrogen intermolecular interactions with distances ranging from 2.5 to 3.2 angstroms [2] [4]. These weak interactions contribute to the overall crystal stability and influence the solid-state properties of the compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular structure of 2-Methyl-5-(trifluoromethyl)pyridine. The compound exhibits characteristic spectroscopic signatures reflecting the influence of both methyl and trifluoromethyl substituents on the pyridine framework [5] [6].

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to the aromatic protons and the methyl group. The aromatic protons appear in the typical downfield region between 7.0 and 9.0 parts per million, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group [5]. The proton at position 6 (ortho to the methyl group) typically appears as a doublet around 8.3 parts per million, while the proton at position 4 (meta to the trifluoromethyl group) resonates around 7.5 parts per million [6].

The methyl group protons exhibit an upfield signal around 2.6 parts per million, consistent with alkyl protons attached to aromatic systems. The coupling patterns reveal characteristic ortho and meta coupling constants typical of substituted pyridines, with ortho coupling constants of approximately 7.5 hertz and meta coupling constants around 1.5 hertz [5].

¹³C Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with specific chemical shifts reflecting the electronic environment. The pyridine carbons appear in the aromatic region between 120 and 160 parts per million [3]. The carbon bearing the trifluoromethyl group shows characteristic downfield shift due to the electron-withdrawing effect, typically appearing around 134 parts per million [3].

The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with the three fluorine atoms, with a chemical shift around 123 parts per million and a coupling constant of approximately 272 hertz [5]. The methyl carbon appears upfield around 24 parts per million, consistent with aliphatic carbons attached to aromatic systems [3].

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-2 (methyl-bearing)157SingletAromatic carbon
C-5 (CF₃-bearing)134SingletAromatic carbon
CF₃ carbon123QuartetTrifluoromethyl
Methyl carbon24SingletAliphatic methyl

¹⁹F Nuclear Magnetic Resonance Properties

Fluorine-19 nuclear magnetic resonance provides specific information about the trifluoromethyl environment. The three fluorine atoms appear as a single resonance around -62 parts per million relative to trifluoroacetic acid, indicating rapid rotation of the trifluoromethyl group at room temperature [5] [7]. The chemical shift reflects the electron-withdrawing nature of the trifluoromethyl group when attached to aromatic systems.

Fourier-Transform Infrared and Raman Signatures

Vibrational spectroscopy reveals the molecular dynamics and functional group characteristics of 2-Methyl-5-(trifluoromethyl)pyridine through analysis of infrared and Raman spectra. The vibrational analysis provides comprehensive information about bond strengths, molecular geometry, and intermolecular interactions [3] [8].

Aromatic Ring Vibrational Modes

The pyridine ring stretching vibrations appear characteristically between 1400 and 1650 reciprocal centimeters, with specific bands at 1601, 1590, 1459, and 1417 reciprocal centimeters in infrared spectroscopy [3]. These vibrations correspond to carbon-carbon stretching modes within the aromatic framework, showing the influence of substituent effects on ring electron density.

The ring breathing mode appears around 1030 reciprocal centimeters, sensitive to the presence of substituents. The planar ring deformation modes typically occur at 610 and 1015 reciprocal centimeters, while non-planar deformation vibrations appear at 779 and 454 reciprocal centimeters [3].

Carbon-Hydrogen Vibrational Characteristics

Aromatic carbon-hydrogen stretching vibrations occur in the characteristic region between 3000 and 3100 reciprocal centimeters. The infrared spectrum shows a band at 3073 reciprocal centimeters, while Raman spectroscopy reveals multiple bands at 3018, 3068, and 3086 reciprocal centimeters [3]. The carbon-hydrogen in-plane bending vibrations appear between 1200 and 1400 reciprocal centimeters, while out-of-plane bending occurs around 779 reciprocal centimeters.

Trifluoromethyl Group Vibrations

The trifluoromethyl group exhibits characteristic vibrational signatures that distinguish it from other functional groups. Symmetric carbon-fluorine stretching appears around 1086 reciprocal centimeters in infrared and 1098 reciprocal centimeters in Raman spectroscopy [3]. Asymmetric carbon-fluorine stretching occurs at 1113 reciprocal centimeters in Raman spectra.

Carbon-fluorine deformation vibrations typically appear in two regions: 640-580 reciprocal centimeters and 590-490 reciprocal centimeters. The experimental observations at 543 and 610 reciprocal centimeters confirm both out-of-plane and in-plane bending vibrations of the trifluoromethyl group [3].

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Aromatic C-H stretch30733018, 3068, 3086Ring vibrations
C-C ring stretch1601, 15901625, 1584Aromatic framework
C-F symmetric stretch10861098Trifluoromethyl
C-F asymmetric stretch-1113Trifluoromethyl
Ring breathing10361044Aromatic deformation

Methyl Group Vibrational Analysis

The methyl group attached to the pyridine ring exhibits characteristic vibrational patterns. Asymmetric methyl stretching appears around 2963 reciprocal centimeters in infrared and 2965 reciprocal centimeters in Raman spectroscopy. Symmetric methyl stretching occurs at 2943 reciprocal centimeters in infrared and 2939 reciprocal centimeters in Raman spectra [3].

Computational Modeling of Electronic Properties

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 2-Methyl-5-(trifluoromethyl)pyridine. Computational studies employing Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis sets have been conducted to understand the molecular geometry optimization, electronic properties, and spectroscopic characteristics [3] .

Geometry Optimization Results

Density functional theory calculations reveal the optimized molecular structure with specific geometric parameters. The pyridine ring maintains planarity with maximum deviation of less than 0.05 angstroms from the least squares plane. The global minimum energy obtained from Becke three-parameter Lee-Yang-Parr/6-311++G(d,p) calculations typically yields values around -700 Hartrees for related trifluoromethyl-pyridine derivatives [3].

The optimization confirms the influence of substituent effects on bond lengths and angles. The trifluoromethyl group adopts an orientation that minimizes steric repulsion while maximizing orbital overlap with the aromatic π-system. The methyl group orientation is optimized to reduce unfavorable interactions with the pyridine nitrogen lone pair.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about chemical reactivity and electronic transitions. Density functional theory calculations typically show the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap around 5.5 electron volts for trifluoromethyl-substituted pyridines [10].

The highest occupied molecular orbital predominantly localizes on the pyridine ring with significant contribution from the nitrogen lone pair and aromatic π-system. The lowest unoccupied molecular orbital shows substantial delocalization across the aromatic framework with enhanced contribution from the carbon bearing the trifluoromethyl group due to its electron-withdrawing nature [11] [10].

Molecular OrbitalEnergy (eV)CharacterLocalization
HOMO-7.3π-bondingPyridine ring
LUMO-1.8π*-antibondingC-CF₃ region
HOMO-LUMO gap5.5Electronic transitionRing framework

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals the charge distribution and hybridization characteristics throughout the molecule. The analysis indicates significant charge transfer from the methyl group toward the pyridine ring and subsequent delocalization influenced by the trifluoromethyl substituent. The pyridine nitrogen exhibits increased electron density compared to unsubstituted pyridine due to the electron-donating methyl group effect.

The trifluoromethyl carbon shows substantial positive charge accumulation, consistent with its electron-withdrawing character. The fluorine atoms exhibit high electronegativity-induced charge separation, contributing to the overall dipole moment of the molecule [10].

XLogP3

2.1

Wikipedia

2-Methyl-5-(trifluoromethyl)pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types